molecular formula C11H16FN B13031913 (1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine

(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine

Cat. No.: B13031913
M. Wt: 181.25 g/mol
InChI Key: YNFJNNLKGBJZJH-NSHDSACASA-N
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Description

(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine is an organic compound that belongs to the class of fluorobenzenes. These compounds contain one or more fluorine atoms attached to a benzene ring. The presence of the fluorine atom in the phenyl ring significantly influences the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate fluorophenyl derivative.

    Grignard Reaction: The fluorophenyl derivative undergoes a Grignard reaction with a suitable alkyl halide to form the corresponding alcohol.

    Reduction: The alcohol is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Grignard reactions followed by reduction steps. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research explores its potential therapeutic applications, including its effects on specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring enhances the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine is unique due to its specific structural features, such as the position of the fluorine atom and the methylbutan-1-amine moiety

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C11H16FN/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,11H,7,13H2,1-2H3/t11-/m0/s1

InChI Key

YNFJNNLKGBJZJH-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](C1=CC=CC=C1F)N

Canonical SMILES

CC(C)CC(C1=CC=CC=C1F)N

Origin of Product

United States

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